7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule that features multiple functional groups, including a benzodioxole, oxadiazole, and tetrahydroquinazoline. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole, oxadiazole, and tetrahydroquinazoline moieties. Typical synthetic routes might include:
Formation of Benzodioxole: This could involve the cyclization of catechol derivatives with formaldehyde.
Formation of Oxadiazole: This might be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives.
Formation of Tetrahydroquinazoline: This could involve the condensation of anthranilic acid derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety might be susceptible to oxidation under certain conditions.
Reduction: The oxadiazole ring could potentially be reduced to form different functional groups.
Substitution: Various positions on the molecule might undergo substitution reactions, particularly the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic reagents depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Oxadiazole Derivatives: Compounds such as furazolidone, which has antimicrobial properties.
Tetrahydroquinazoline Derivatives: Compounds like methaqualone, which has sedative and hypnotic effects.
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H18N4O6 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChI Key |
GUOWDOGVKBVSDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.